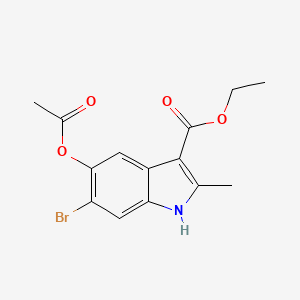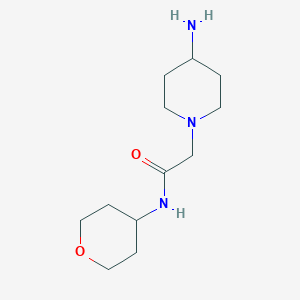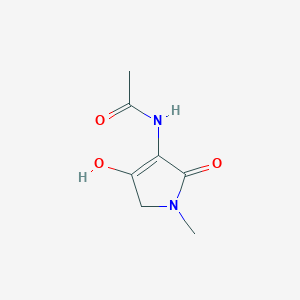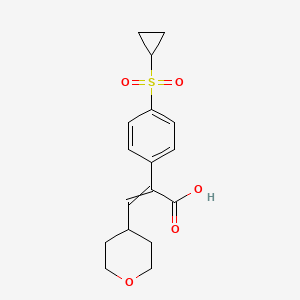![molecular formula C12H10BrN3O B13881856 8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and methyl groups in the structure enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-bromobenzoic acid with 4-nitrophenylacetonitrile, followed by cyclization using triphosgene . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Cyclization Reactions: The imidazoquinoline ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinolines, while oxidation and reduction reactions can yield quinone and hydroquinone derivatives, respectively.
Applications De Recherche Scientifique
8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, particularly targeting the PI3K/mTOR pathway.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. One key target is the PI3K/mTOR signaling pathway, which plays a central role in cell proliferation, growth, and survival . The compound acts as a dual inhibitor of PI3K and mTOR, thereby blocking the downstream signaling cascade and inhibiting tumor cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiquimod: Another imidazoquinoline compound known for its immune-modulating properties.
Resiquimod: A derivative of imiquimod with enhanced immune-stimulatory activity.
BBIQ (1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine): A TLR7 specific agonist with higher potency than imiquimod.
Uniqueness
8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a dual PI3K/mTOR inhibitor sets it apart from other similar compounds, making it a valuable tool in cancer research and therapeutic development.
Propriétés
Formule moléculaire |
C12H10BrN3O |
|---|---|
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
8-bromo-1,3-dimethylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C12H10BrN3O/c1-15-10-6-14-9-4-3-7(13)5-8(9)11(10)16(2)12(15)17/h3-6H,1-2H3 |
Clé InChI |
RDJQEHQWMWAQJR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


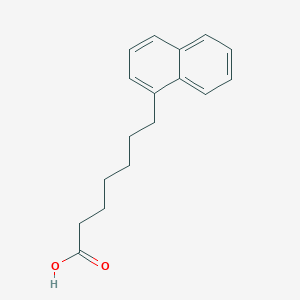
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13881787.png)
![6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13881790.png)
![5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13881808.png)



![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
